molecular formula C26H46N2O B3336807 N-(4-Methylphenyl)-N'-octadecylurea CAS No. 38428-70-5

N-(4-Methylphenyl)-N'-octadecylurea

Cat. No.: B3336807
CAS No.: 38428-70-5
M. Wt: 402.7 g/mol
InChI Key: PNUBGRZSKZFJBL-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-N’-octadecylurea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to a 4-methylphenyl group and an octadecyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylphenyl)-N’-octadecylurea typically involves the reaction of 4-methylphenyl isocyanate with octadecylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction can be represented as follows:

4-Methylphenyl isocyanate+OctadecylamineN-(4-Methylphenyl)-N’-octadecylurea\text{4-Methylphenyl isocyanate} + \text{Octadecylamine} \rightarrow \text{N-(4-Methylphenyl)-N'-octadecylurea} 4-Methylphenyl isocyanate+Octadecylamine→N-(4-Methylphenyl)-N’-octadecylurea

Industrial Production Methods: In an industrial setting, the synthesis of N-(4-Methylphenyl)-N’-octadecylurea can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methylphenyl)-N’-octadecylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemistry: N-(4-Methylphenyl)-N’-octadecylurea is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions between urea derivatives and biological macromolecules, such as proteins and nucleic acids. It is also used in the development of new pharmaceuticals.

Medicine: N-(4-Methylphenyl)-N’-octadecylurea has potential applications in the development of new drugs, particularly those targeting specific enzymes or receptors. Its structure allows for modifications that can enhance its biological activity and selectivity.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, such as surfactants and lubricants. Its long alkyl chain provides hydrophobic properties, making it useful in various applications.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-N’-octadecylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea functional group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The long alkyl chain can also interact with hydrophobic regions of proteins, affecting their structure and function.

Comparison with Similar Compounds

  • N-(4-Methylphenyl)-N’-dodecylurea
  • N-(4-Methylphenyl)-N’-hexadecylurea
  • N-(4-Methylphenyl)-N’-octylurea

Comparison: N-(4-Methylphenyl)-N’-octadecylurea is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties compared to its shorter-chain analogs. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formulation of surfactants and lubricants.

Properties

IUPAC Name

1-(4-methylphenyl)-3-octadecylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H46N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-27-26(29)28-25-21-19-24(2)20-22-25/h19-22H,3-18,23H2,1-2H3,(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUBGRZSKZFJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304122
Record name N-(4-Methylphenyl)-N'-octadecylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38428-70-5
Record name NSC164274
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164274
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methylphenyl)-N'-octadecylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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